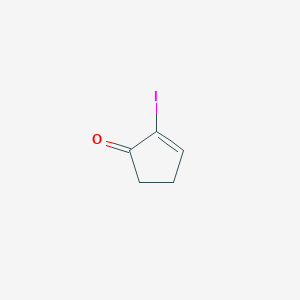

2-Iodocyclopent-2-en-1-one

Vue d'ensemble

Description

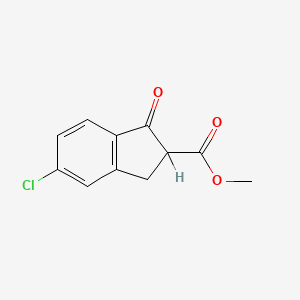

2-Iodocyclopent-2-en-1-one, commonly known as ICOP, is a cyclic organic compound with a molecular formula of C5H7IO. It is a colorless liquid with a sweet, pungent odor. ICOP is an important intermediate for the synthesis of various organic compounds and is used as an initiator for radical polymerization. It is also used in the synthesis of isoxazoline and isoxazole derivatives.

Applications De Recherche Scientifique

Synthesis of Highly Substituted Iodofurans : A study by (Liu & Zhou, 2005) demonstrates the use of 2-Iodocyclopent-2-en-1-one in the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones. This process offers a straightforward route to highly substituted iodofurans under mild conditions, highlighting its potential as a synthetic intermediate for molecular complexity amplification.

Stereoselective Anti-S(N)2' Substitutions : Research by (Calaza, Hupe, & Knochel, 2003) explores the use of chiral cyclic 2-iodo-allylic alcohol derivatives in anti-S(N)2' substitution reactions with organozinc reagents. This method effectively creates chiral products with high stereoselectivity and chiral information transfer efficiency.

Cyclization of 2-Alkynylanilines : Takeda et al. (2017) found that molecular iodine catalyzes the cyclization of N-aryl-2-alkynylanilines. This process involves iodocyclization followed by protodeiodination, applicable to various cyclization reactions (Takeda, Kajihara, Kobayashi, Noguchi, & Saito, 2017).

Synthesis of Disubstituted Cyclopentenols and Cyclopentenones : Luparia et al. (2006) describe a method to create 2,3-disubstituted cyclopentenols and cyclopentenones. This method involves regioselective additions to a cyclopentene bisanionic synthon, showcasing the compound's versatility in synthesizing cyclopentene derivatives (Luparia, Vadalà, Zanoni, & Vidari, 2006).

Enantioselective Ring Cleavage of Meso-Epoxides : A study by (Joshi, Srebnik, & Brown, 1988) demonstrates the use of 2-Iodocyclopent-2-en-1-one in enantioselective ring cleavage of meso-epoxides, resulting in halohydrins with high enantiomeric purity.

Synthesis of Polysubstituted Furans : Zhang et al. (2010) utilized 2-Iodocyclopent-2-en-1-one in the synthesis of polysubstituted furans. Their process involves Sonogashira coupling and subsequent cyclization-aromatization, indicating the compound's utility in creating diverse furan structures (Zhang, Lu, Fu, & Ma, 2010).

Synthesis of Alpha-Kainic Acid : Hodgson et al. (2005) synthesized alpha-kainic acid, a neuroexcitant, using 2-iodoethanol and N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene. This study illustrates the compound's application in synthesizing biologically active molecules (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Polysubstituted 2-Iodoindenes : Grandclaudon et al. (2016) developed an iodocarbocyclization method using 2-Iodocyclopent-2-en-1-one, leading to the formation of 2-iodoindenes. This method is notable for its selectivity and efficiency, and the products are suitable for further functionalization (Grandclaudon, Michelet, & Toullec, 2016).

Propriétés

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodocyclopent-2-en-1-one | |

CAS RN |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)